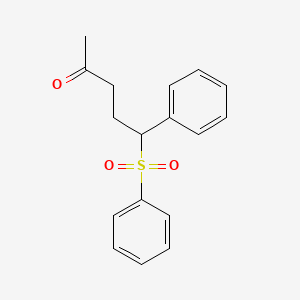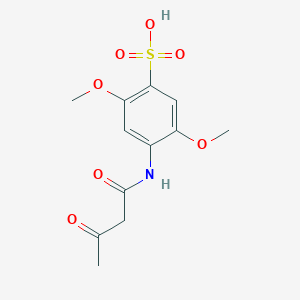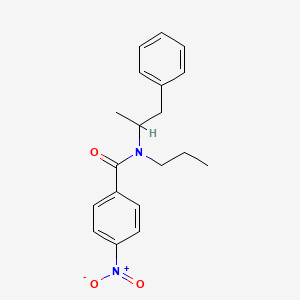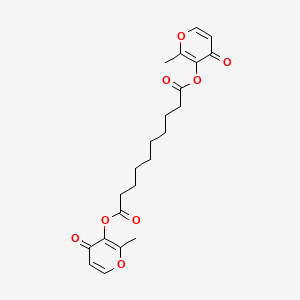![molecular formula C14H10O2 B14514392 3-Methyl-1H-naphtho[1,2-c]pyran-1-one CAS No. 63542-35-8](/img/structure/B14514392.png)
3-Methyl-1H-naphtho[1,2-c]pyran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1H-naphtho[1,2-c]pyran-1-one is a chemical compound belonging to the naphthopyran family. Naphthopyrans are known for their unique structural framework, which includes a fused pyran ring and a naphthalene moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-naphtho[1,2-c]pyran-1-one can be achieved through various methods. One common approach involves the multicomponent condensation of 2-naphthol, aldehydes, and β-ketoesters in the presence of a catalyst such as boron trifluoride etherate (BF3.OEt2) under solvent-free conditions . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1H-naphtho[1,2-c]pyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives .
Aplicaciones Científicas De Investigación
3-Methyl-1H-naphtho[1,2-c]pyran-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1H-naphtho[1,2-c]pyran-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit DNA-PK and topoisomerase II, enzymes involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes and induce cytotoxic effects in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to 3-Methyl-1H-naphtho[1,2-c]pyran-1-one include other naphthopyrans such as:
- 1H-Naphtho[2,1-b]pyran
- 1H-Naphtho[2,3-c]pyran-1-one
- 3-Acetoacetyl-7-methylpyrano[4,3-b]pyran-2,5-dione .
Uniqueness
This compound is unique due to its specific structural features and the presence of a methyl group at the 3-position. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other naphthopyrans .
Propiedades
Número CAS |
63542-35-8 |
|---|---|
Fórmula molecular |
C14H10O2 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
3-methylbenzo[h]isochromen-1-one |
InChI |
InChI=1S/C14H10O2/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)14(15)16-9/h2-8H,1H3 |
Clave InChI |
VKHRTXHNGXOMBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=CC=CC=C3C=C2)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid](/img/structure/B14514316.png)


![2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14514334.png)



![Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate](/img/structure/B14514376.png)
![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine](/img/structure/B14514383.png)

![Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl-](/img/structure/B14514399.png)



